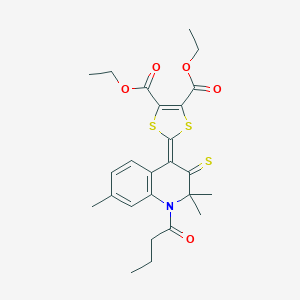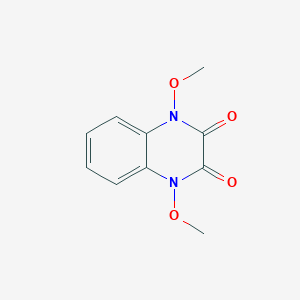
1,4-Dimethoxyquinoxaline-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dimethoxyquinoxaline-2,3-dione is an organic compound with the molecular formula C10H10N2O4. It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring. This compound is of interest due to its potential pharmacological properties and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxyquinoxaline-2,3-dione can be synthesized through a one-pot reaction involving substituted o-phenylenediamine and oxalic acid under solvent-free conditions. This method involves simple grinding at room temperature, which provides high atom economy and is considered a green chemistry approach .
Industrial Production Methods
Industrial production methods for this compound typically involve the condensation of dimethyloxalate with o-phenylenediamine. The reaction proceeds as follows:
C2O2(OMe)2+C6H4(NH2)2→C6H4(NH)2(CO)2+2MeOH
This method is efficient and produces the compound predominantly in its diamide form .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxyquinoxaline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into different quinoxaline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild conditions, making them suitable for various synthetic applications .
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
1,4-Dimethoxyquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinoxaline derivatives, which are used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxyquinoxaline-2,3-dione involves its interaction with specific molecular targets. For example, as a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels in the brain, offering potential therapeutic benefits for conditions like schizophrenia and chronic pain .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline-2,3-dione: A closely related compound with similar structural features but different functional groups.
Quinazoline-2,4-dione: Another related compound with a different ring structure, used in various pharmaceutical applications.
Caroverine: A quinoxaline-2-one derivative with applications in treating tinnitus and other conditions.
Uniqueness
1,4-Dimethoxyquinoxaline-2,3-dione is unique due to its methoxy substituents, which enhance its solubility and reactivity. These properties make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
CAS No. |
371203-79-1 |
|---|---|
Molecular Formula |
C10H10N2O4 |
Molecular Weight |
222.2g/mol |
IUPAC Name |
1,4-dimethoxyquinoxaline-2,3-dione |
InChI |
InChI=1S/C10H10N2O4/c1-15-11-7-5-3-4-6-8(7)12(16-2)10(14)9(11)13/h3-6H,1-2H3 |
InChI Key |
JEIXTKWDRSBDOK-UHFFFAOYSA-N |
SMILES |
CON1C2=CC=CC=C2N(C(=O)C1=O)OC |
Canonical SMILES |
CON1C2=CC=CC=C2N(C(=O)C1=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-methoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430039.png)
![6-ethoxy-4,4-dimethyl-2-phenyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430040.png)
![8-ethoxy-2-(2-methoxyphenyl)-4,4-dimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430042.png)
![Dimethyl 2-[7-ethoxy-2,2-dimethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430043.png)
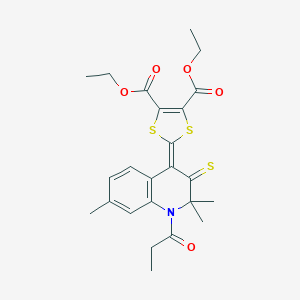
![Dimethyl 2-[2,2,6,8-tetramethyl-3-sulfanylidene-1-(2,2,2-trifluoroacetyl)quinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430045.png)
![Diethyl 2-[2,2,7-trimethyl-1-(2-methylpropanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430047.png)
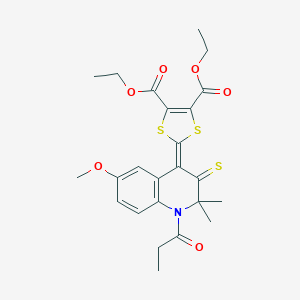
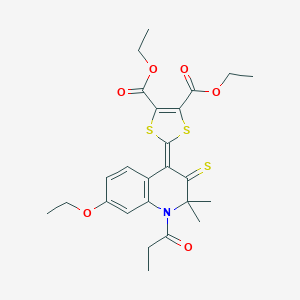
![DIETHYL 2-[1-BENZOYL-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B430054.png)

![Dimethyl 2-[1-(cyclopropanecarbonyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B430059.png)
![1-[(3-Chloro-1-benzothien-2-yl)carbonyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B430060.png)
